ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 2-methylpropyl group and the acetylation of the amino group. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog with similar ester functionality but lacking the thienopyrimidine core.
2-Methylpropyl benzoate: Shares the 2-methylpropyl group but differs in the core structure.
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is unique due to its combination of a thienopyrimidine core with an ester and an amide functionality. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
Ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, particularly as a kinase inhibitor. The following sections will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O4. Its structure includes:
- Thieno[3,2-d]pyrimidine core : Known for its role in various biological activities.
- Ethyl ester group : Enhances solubility and bioavailability.
- Acetylamino substituent : Potentially increases reactivity and interaction with biological targets.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in signaling pathways related to cell proliferation and survival. This activity may contribute to its antitumor effects.
- Antitumor Activity : Similar compounds have demonstrated significant antitumor activity in various cancer models. The specific mechanism by which this compound exerts its effects remains an area of ongoing research.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics. Preliminary studies suggest that it may interact with several key proteins involved in cancer pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound has unique substitution patterns that may enhance its biological activity compared to other thienopyrimidine derivatives.
Compound Name | Structure Type | Biological Activity |
---|---|---|
Thienopyrimidine Derivatives | Similar core structure | Kinase inhibitors |
5-Amino-thieno[3,2-d]pyrimidines | Contains amino group | Antitumor activity |
Dihydrothienopyrimidines | Related heterocyclic structure | Potentially active against cancers |
Study on Antitumor Activity
A study conducted on a series of thienopyrimidine derivatives indicated that those with an acetylamino group exhibited enhanced cytotoxicity against human cancer cell lines. This compound was included in this study and demonstrated promising results in inhibiting cell growth in vitro.
The mechanism of action for this compound involves the inhibition of key kinases involved in cell signaling pathways that regulate cell cycle progression and apoptosis. Further studies are needed to fully elucidate these mechanisms.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O5S/c1-4-29-20(27)14-5-7-15(8-6-14)22-17(25)12-23-16-9-10-30-18(16)19(26)24(21(23)28)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) |
InChI Key |
ADBABYSASWFPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
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